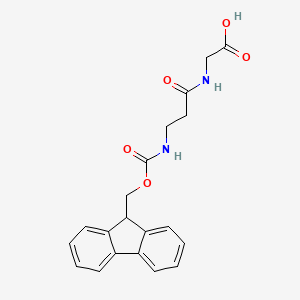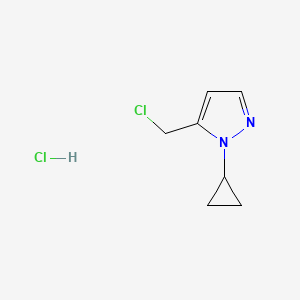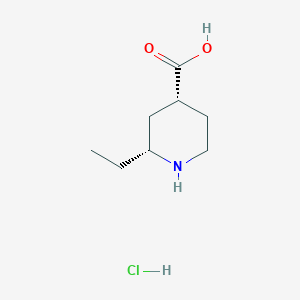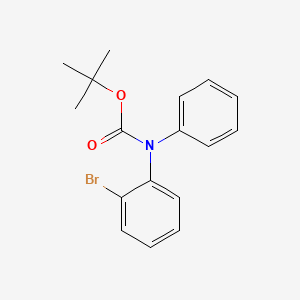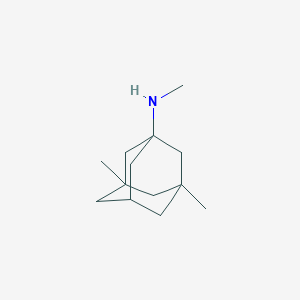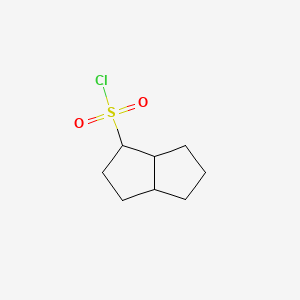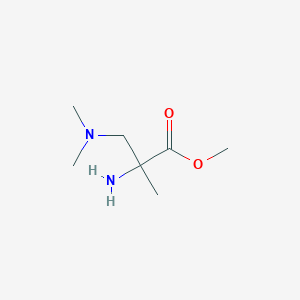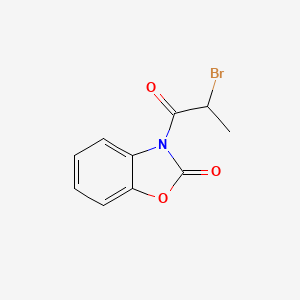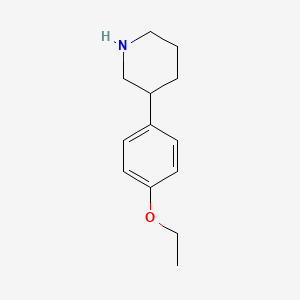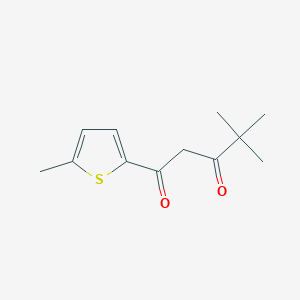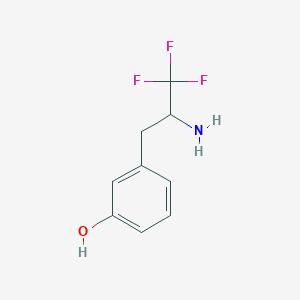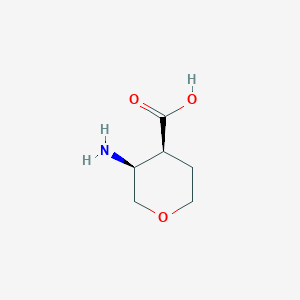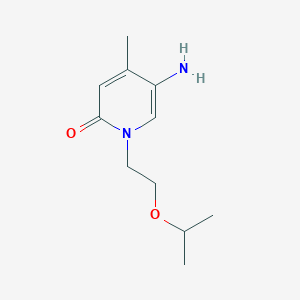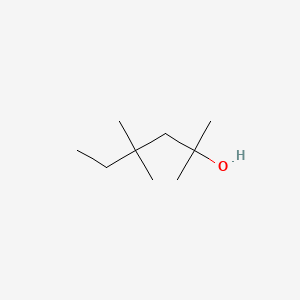
2,4,4-Trimethylhexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethylhexan-2-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain with three methyl groups attached. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylhexan-2-ol can be synthesized through several methods. One common approach involves the hydration of 2,4,4-trimethylhexene. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond, resulting in the formation of the alcohol.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2,4,4-trimethylhexanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone to the corresponding alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form 2,4,4-trimethylhexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form 2,4,4-trimethylhexane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 2,4,4-Trimethylhexanone.
Reduction: 2,4,4-Trimethylhexane.
Substitution: Various halides and other substituted derivatives.
Applications De Recherche Scientifique
2,4,4-Trimethylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It is investigated for its potential use in pharmaceutical formulations.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethylhexan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of metabolites that can exert various effects.
Comparaison Avec Des Composés Similaires
2,4,4-Trimethylhexan-2-ol can be compared with other similar compounds, such as:
2,4,4-Trimethylhexane: A hydrocarbon with a similar structure but lacking the hydroxyl group.
2,2,4-Trimethylhexane: Another isomer with a different arrangement of methyl groups.
2,4,5-Trimethylhexan-2-ol: A similar alcohol with an additional methyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its isomers and other related compounds.
Propriétés
Numéro CAS |
66793-91-7 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
2,4,4-trimethylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-6-8(2,3)7-9(4,5)10/h10H,6-7H2,1-5H3 |
Clé InChI |
QMEHJTXRYVSFES-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)
